molecular formula C18H17N3O4S2 B2862655 N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863512-11-2

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2862655
CAS No.: 863512-11-2
M. Wt: 403.47
InChI Key: UFYNXPGRHSIIDD-UHFFFAOYSA-N
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Description

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a combination of pyridine, thiazole, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzodioxine ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, pyridine, and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combination of structural motifs, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYNXPGRHSIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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